3-Methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidinone family, characterized by a pyrimidine ring with a keto group and a methyl substituent at the 3-position. This compound exhibits diverse biological activities and serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. The methyl substitution enhances its chemical properties, making it valuable in both scientific research and industrial applications.
The compound can be synthesized from various precursors, with one common method involving the reaction of 3-methyluracil with phosphorus oxychloride. This process typically occurs in solvents like dichloromethane under controlled temperatures.
3-Methylpyrimidin-4(3H)-one is classified under heterocyclic compounds, specifically as a pyrimidinone. Its structural features allow it to participate in a variety of chemical reactions, making it an important compound in organic chemistry and medicinal chemistry.
The synthesis of 3-methylpyrimidin-4(3H)-one can be achieved through several methods:
The reaction conditions often involve specific solvents and temperatures to optimize yield and purity. For example, recrystallization or chromatography is used for purification after synthesis.
The molecular structure of 3-methylpyrimidin-4(3H)-one consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 4 and a methyl group at position 3. This configuration contributes to its unique chemical properties.
3-Methylpyrimidin-4(3H)-one is involved in various chemical reactions:
Relevant analyses indicate that variations in substituents can significantly affect these properties, influencing reactivity and biological activity .
3-Methylpyrimidin-4(3H)-one has numerous applications across different fields:
Given its diverse applications, ongoing research continues to explore new derivatives and their potential therapeutic uses, highlighting the compound's significance in both academic and industrial contexts.
X-ray diffraction studies reveal that the 3-methylpyrimidin-4(3H)-one core adopts a near-planar conformation, with the pyrimidinone ring exhibiting bond lengths indicative of significant electron delocalization. In 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, the pyrimidine ring shows a slight deviation from planarity (root-mean-square deviation: 0.0119–0.0225 Å) due to steric interactions between the 3-methyl group and adjacent substituents [3]. Key bond lengths include C4=O (1.226 ± 0.015 Å) and C2–N3 (1.371 ± 0.010 Å), consistent with amidic character. The methyl group at N3 occupies an equatorial position, minimizing non-bonded repulsions with ring atoms [5].
In quinazolinone derivatives like 2-methylquinazolin-4(3H)-one hydrochloride, crystallography confirms protonation at N1 stabilizes the cationic form, elongating the C2–N1 bond (1.342 Å) compared to neutral analogs (1.318 Å). This distortion enhances planarity, facilitating π-stacking interactions between parallel rings (interplanar distance: 3.48 Å) [5]. The planarity is crucial for biological recognition, as evidenced by PBP2a allosteric site binding in antibiotic hybrids [7].
Table 1: Crystallographic Parameters of 3-Methylpyrimidin-4(3H)-one Derivatives
Compound | Ring Geometry | C4=O Bond Length (Å) | N3–C Bond Length (Å) | Planarity Deviation (Å) |
---|---|---|---|---|
3-Methyl-4-oxo-N-phenylquinazoline-2-carbothioamide | Slight boat conformation | 1.230 | 1.374 | 0.0225 |
2-Methylquinazolin-4(3H)-one hydrochloride | Planar | 1.228 | 1.342 | 0.000 |
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one | Near-planar | 1.224* | 1.380* | 0.008* |
*Calculated values [9]
Electron-withdrawing groups at C5 significantly modulate the pyrimidinone's reactivity. Kinetic studies show 5-fluoro substitution in 3-methyl-2-methylsulfanylpyrimidin-4(3H)-one reduces nucleophilic substitution rates by 30% compared to unsubstituted analogs, attributed to diminished ring nucleophilicity. Conversely, 1-methyl isomers with 5-fluoro substituents exhibit 40% rate acceleration due to enhanced zwitterionic character . Hammett correlations confirm strong dependence on σₚ values (ρ = +1.2 for hydrolysis), indicating a buildup of negative charge at C4 during nucleophilic attack .
Steric effects are equally critical: 2-alkylthio substituents larger than methyl (e.g., cyclopentyl) hinder electrophilic attack at C6 due to N3-methyl group crowding. This "anomeric effect" destabilizes transition states by 8–12 kJ/mol in S-DABO HIV inhibitors, reducing RT binding affinity [6]. NMR studies reveal that 5-methyl groups shield C6 protons by 0.3 ppm due to hyperconjugative electron donation, while 5-carboxy groups deshield C6 by 0.6 ppm via inductive withdrawal [7] [10].
Table 2: Electronic Effects of C5 Substituents in 3-Methylpyrimidin-4(3H)-one
Substituent | Relative Rate of Nucleophilic Substitution | C6 Chemical Shift (δ, ppm) | Biological Activity Impact (e.g., MIC for S. aureus, μg/mL) |
---|---|---|---|
H (unsubstituted) | 1.0 (reference) | 7.85 | 2.0 |
5-F | 0.7 | 8.15 | >64 |
5-CH₃ | 1.3 | 7.55 | 0.5 |
5-COOH | 0.4 | 8.45 | 0.015 |
3-Methylpyrimidin-4(3H)-one exists predominantly in the 4-oxo tautomer (>98% in non-polar solvents), stabilized by cross-conjugated resonance involving N3 and carbonyl oxygen. This forms a 6π-electron aromatic system, evidenced by downfield NMR shifts for H5 (δ 8.05–8.35 ppm) and H6 (δ 7.45–7.85 ppm) [8]. The 4-hydroxy tautomer is energetically disfavored by 28 kJ/mol due to loss of amidic resonance [9].
Protonation occurs preferentially at N1, not carbonyl oxygen, generating a conjugated cation with charge delocalization across N1–C2–N3. X-ray data of hydrochloride salts confirm N1–H bond lengths of 0.86 Å and shortened C2–N3 bonds (1.318 Å vs. 1.335 Å in neutral form), indicating iminium character [5]. In polar solvents, intramolecular H-bonding stabilizes zwitterionic forms in 5-amino derivatives, shifting νC=O IR bands from 1685 cm⁻¹ (CDCl₃) to 1640 cm⁻¹ (DMSO) [8] [9].
Table 3: Tautomeric Equilibrium Constants (Kₜ) for Pyrimidinone Derivatives
Compound | 4-Oxo Tautomer (%) | 4-Hydroxy Tautomer (%) | Enol–Keto Energy Difference (kJ/mol) |
---|---|---|---|
3-Methylpyrimidin-4(3H)-one | >99.5 | <0.5 | 28.1 |
3-Methyl-6-aminopyrimidin-4(3H)-one | 97.2 | 2.8 | 15.3 |
1-Methylpyrimidin-4(1H)-one | 65.0 | 35.0 | 4.2 |
Calculated at B3LYP/6-311+G** level [8] [9]
Anchimeric assistance by the N3-methyl group is negligible due to poor orbital alignment, contrasting with N1-methyl analogs where steric inhibition of resonance destabilizes the oxo form by 24 kJ/mol [8]. This tautomeric fidelity enables predictable hydrogen-bonding patterns in biological systems, such as N–H···O=C interactions with PBP2a (bond length: 2.89 Å) critical for antibiotic activity [7].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1